molecular formula C12H17Cl2N3 B3016406 [2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methanamine dihydrochloride CAS No. 2044872-02-6

[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methanamine dihydrochloride

Cat. No.: B3016406
CAS No.: 2044872-02-6
M. Wt: 274.19
InChI Key: KABHELIJBJQWHU-UHFFFAOYSA-N
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Description

[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methanamine dihydrochloride: is a chemical compound that belongs to the class of pyrrole derivatives It is characterized by the presence of a pyridine ring attached to a pyrrole ring, with two methyl groups at the 2 and 5 positions of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methanamine dihydrochloride typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction between a suitable aldehyde and an amine in the presence of an acid catalyst.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the pyrrole intermediate.

    Methylation: The methyl groups are introduced at the 2 and 5 positions of the pyrrole ring through a Friedel-Crafts alkylation reaction.

    Formation of the Dihydrochloride Salt: The final compound is obtained by treating the amine with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the pyrrole ring is oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole or pyridine rings are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

    Oxidation Products: Various oxidized derivatives of the pyrrole ring.

    Reduction Products: Piperidine derivatives.

    Substitution Products: Compounds with different functional groups replacing the original groups on the pyrrole or pyridine rings.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a ligand in biochemical assays.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Evaluated for its biological activity and potential as a pharmacological agent.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of [2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with receptors involved in signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

    [2,5-dimethyl-1H-pyrrol-3-yl]methanamine: Lacks the pyridine ring, resulting in different chemical properties and applications.

    [1-(pyridin-3-yl)-1H-pyrrol-3-yl]methanamine:

    [2,5-dimethyl-1-(pyridin-2-yl)-1H-pyrrol-3-yl]methanamine: Has the pyridine ring at a different position, leading to variations in its chemical behavior.

Uniqueness: The presence of both the pyridine and pyrrole rings, along with the specific positioning of the methyl groups, gives [2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methanamine dihydrochloride unique chemical properties. These structural features contribute to its versatility and potential in various scientific and industrial applications.

Properties

IUPAC Name

(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.2ClH/c1-9-6-11(7-13)10(2)15(9)12-4-3-5-14-8-12;;/h3-6,8H,7,13H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABHELIJBJQWHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CN=CC=C2)C)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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